molecular formula C23H25N3O6S B2761880 1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL 2,4-DIMETHOXYBENZOATE CAS No. 851127-66-7

1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL 2,4-DIMETHOXYBENZOATE

Cat. No.: B2761880
CAS No.: 851127-66-7
M. Wt: 471.53
InChI Key: POEIKAJWXFSUPG-UHFFFAOYSA-N
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Description

1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL 2,4-DIMETHOXYBENZOATE is a complex organic compound with the molecular formula C23H25N3O6S This compound is characterized by its unique structure, which includes a pyrazole ring substituted with tert-butyl, methyl, and nitrophenyl groups, and a benzoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL 2,4-DIMETHOXYBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of Substituents: The tert-butyl, methyl, and nitrophenyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyrazole derivative with a thiol compound.

    Esterification: The final step involves the esterification of the pyrazole derivative with 2,4-dimethoxybenzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL 2,4-DIMETHOXYBENZOATE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Amines, alcohols, acidic or basic catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Amides, esters.

Scientific Research Applications

1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL 2,4-DIMETHOXYBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL 2,4-DIMETHOXYBENZOATE involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity through covalent or non-covalent interactions.

    Modulating Signaling Pathways: Affecting cellular signaling pathways by interacting with receptors or other signaling molecules.

    Inducing Cellular Responses: Triggering cellular responses such as apoptosis or cell cycle arrest through its interaction with cellular proteins.

Comparison with Similar Compounds

Similar Compounds

    [2-(tert-butylamino)-2-oxoethyl] 2,4-dimethoxybenzoate: Similar in structure but with an amino group instead of a sulfanyl group.

    (2-chlorophenyl) 2,4-dimethoxybenzoate: Similar in structure but with a chlorophenyl group instead of a nitrophenyl group.

Uniqueness

1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL 2,4-DIMETHOXYBENZOATE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its sulfanyl group, in particular, allows for unique interactions with biological targets, differentiating it from other similar compounds.

Properties

IUPAC Name

[2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6S/c1-14-20(33-19-10-8-7-9-17(19)26(28)29)21(25(24-14)23(2,3)4)32-22(27)16-12-11-15(30-5)13-18(16)31-6/h7-13H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEIKAJWXFSUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=C(C=C(C=C3)OC)OC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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